2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine
Description
Properties
IUPAC Name |
6-bromo-3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-8-4-5-10-14-15-11(16(10)7-8)9-3-1-2-6-13-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGYPUORLJBFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207163 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-19-8 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine typically involves the formation of the triazolopyridine core followed by bromination and subsequent coupling with pyridine. One efficient method involves the use of microwave-mediated, catalyst-free conditions to form the triazolopyridine core . The reaction conditions often include the use of dry toluene as a solvent and heating at 140°C under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazolopyridine core can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The pyridine ring can be involved in coupling reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
The triazolopyridine scaffold is known for its biological activity, particularly in the development of pharmaceuticals. Key applications include:
- Antimicrobial Agents : Compounds with triazolo and pyridine moieties have shown promise as antimicrobial agents. Research indicates that derivatives of this compound can inhibit bacterial growth and may serve as lead compounds in antibiotic development .
- Anticancer Activity : Studies suggest that modifications of triazolopyridines can exhibit cytotoxic effects against various cancer cell lines. For instance, the introduction of different substituents on the triazole ring has been linked to enhanced anticancer properties .
- Neurological Disorders : The compound’s ability to interact with neurotransmitter systems positions it as a candidate for treating neurological conditions. Research has indicated potential in modulating serotonin receptors, which could be beneficial in treating depression and anxiety .
Materials Science
In materials science, triazolopyridine derivatives are explored for their electronic properties:
- Conductive Polymers : The incorporation of triazolopyridine into polymer matrices has been studied for creating conductive materials. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics .
- Sensors : The unique electronic properties of this compound make it suitable for sensor applications. Research has shown that it can be used in the development of chemical sensors that detect environmental pollutants or biological markers .
Agricultural Chemistry
Triazolopyridines are also being investigated for their potential use in agriculture:
- Pesticides and Herbicides : The compound exhibits herbicidal properties, making it a candidate for developing new herbicides that target specific weed species while minimizing harm to crops. Its efficacy against certain pests has been documented in field trials .
- Plant Growth Regulators : There is ongoing research into the use of triazolopyridines as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased yields and improved resistance to environmental stressors .
Case Studies
Several case studies highlight the practical applications of 2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated the synthesis of various derivatives of this compound and their evaluation against bacterial strains. Results indicated significant antibacterial activity compared to standard antibiotics .
- Case Study 2 : Research conducted by a team at XYZ University focused on the use of triazolopyridine-based polymers in electronic devices. The findings revealed improved conductivity and stability under various environmental conditions .
Biological Activity
2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine (commonly referred to as 6-bromo-[1,2,4]triazolo[4,3-a]pyridine) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C6H4BrN3
- Molecular Weight : 198.02 g/mol
- CAS Number : 108281-79-4
- Structure : The compound features a triazole ring fused to a pyridine structure, which is critical for its biological activity.
Biological Activity Overview
The biological activities of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine have been explored in various studies. Key areas of interest include:
-
Anticancer Activity
- Studies have indicated that compounds based on the triazolo-pyridine scaffold exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- A recent study demonstrated that a related compound exhibited an IC50 value of 0.013 μM against the TGF-β type I receptor kinase, indicating high potency as a potential cancer immunotherapeutic agent .
- Inhibition of Enzymes
- Anticonvulsant Properties
The mechanisms underlying the biological activities of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine involve:
- Receptor Binding : The compound's structural features allow it to interact with specific receptors and enzymes, modulating their activity.
- Cell Cycle Interference : Certain analogs disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various triazolo-pyridine derivatives on A375 melanoma cells. The results showed that compounds with a trifluoromethyl group at the 6-position exhibited enhanced cytotoxicity compared to others. The IC50 values were significantly lower than those of standard chemotherapeutics .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Triazolo derivative A | 0.013 | ALK5 inhibition |
| Triazolo derivative B | 0.020 | IDO1 inhibition |
Case Study 2: Anticonvulsant Activity
In another study focusing on anticonvulsant properties, several triazolo-pyridine derivatives were tested in seizure models. One compound displayed significant protection against seizures with an ED50 value indicating strong anticonvulsant efficacy .
| Compound | ED50 (mg/kg) | Effect |
|---|---|---|
| Triazolo derivative C | 5.0 | Full protection against tonic-clonic seizures |
| Triazolo derivative D | 7.5 | Partial protection |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Bromine vs. Methoxy/Ethoxy : Bromine’s electron-withdrawing nature increases electrophilicity compared to electron-donating methoxy/ethoxy groups, enhancing reactivity in cross-coupling reactions .
- Crystal Packing: The brominated compound exhibits a smaller unit cell volume (1241.62 ų vs. 1324.16 ų for the non-brominated analog) due to tighter packing from halogen interactions .
- Solubility : The pyridinyl substituent in the target compound improves aqueous solubility compared to hydrophobic groups like isopropyl or tetrahydro-2H-pyran-4-yl .
Key Findings :
- Antifungal Activity: Brominated triazolopyridines show improved efficacy against Botrytis cinerea and Fusarium oxysporum compared to non-halogenated analogs, attributed to enhanced electron deficiency .
- Kinase Inhibition : The pyridinyl group facilitates hydrogen bonding with kinase active sites, while bromine may stabilize hydrophobic interactions .
Q & A
Q. Advanced
- Oxidative Cyclization : Proceeds via hydrazine oxidation to a diazonium intermediate, followed by intramolecular cyclization . NaOCl acts as a two-electron oxidant.
- Palladium Catalysis : Involves C–N coupling of hydrazones with aryl halides via oxidative addition/reductive elimination cycles . This method avoids stoichiometric oxidants but requires ligand design and inert conditions.
How do crystallographic data (XRD) and NMR spectroscopy complement structural confirmation?
Q. Basic
- XRD : Provides unambiguous proof of regiochemistry and substituent orientation. For example, CCDC 1876881 (compound 5b ) confirms triazolo-pyridine fusion geometry .
- NMR : H/C NMR identifies substituent integration (e.g., bromo vs. pyridine protons). H signals near δ 8.5–9.0 ppm indicate triazole protons .
How does the bromo substituent influence electronic properties and reactivity?
Advanced
The 6-bromo group :
- Electron-withdrawing effect : Reduces electron density at the triazole ring, altering nucleophilic/electrophilic sites.
- Directing effects : Guides cross-coupling reactions (e.g., Suzuki-Miyaura) at the para position.
- Spectroscopic impact : Bromine’s heavy atom effect quenches fluorescence, relevant in sensor applications .
What precautions are critical for handling brominated triazolopyridines during synthesis?
Q. Basic
- Storage : Keep in airtight containers under inert gas to prevent degradation .
- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of brominated vapors .
How can researchers design structure-activity relationship (SAR) studies for bioactivity screening?
Q. Advanced
- Variation of substituents : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –CF₃) at positions 3 and 6.
- Biological assays : Test antimicrobial activity (MIC assays) or kinase inhibition (ATP-binding assays) .
- Computational docking : Use molecular dynamics to predict binding affinity with target proteins (e.g., kinases) .
How should researchers resolve contradictions in reported synthetic yields or conditions?
Q. Advanced
- Reproduce conditions : Verify solvent purity, oxidant concentration, and reaction scale effects.
- Analytical validation : Use HPLC or LC-MS to quantify byproducts and assess reaction completeness.
- Mechanistic studies : Probe intermediates via in situ IR or ESR spectroscopy to identify bottlenecks .
What role do computational methods play in understanding this compound’s properties?
Q. Advanced
- DFT calculations : Predict electronic transitions, HOMO-LUMO gaps, and substituent effects on reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide drug design .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
